molecular formula C6H9NO B15225217 3,4-Dihydro-1H-azepin-2(7H)-one CAS No. 24517-66-6

3,4-Dihydro-1H-azepin-2(7H)-one

Cat. No.: B15225217
CAS No.: 24517-66-6
M. Wt: 111.14 g/mol
InChI Key: DGPWWGHZMIOYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-azepin-2(7H)-one is a partially saturated seven-membered heterocyclic compound containing one nitrogen atom and a ketone functional group. Its structure consists of an azepine ring system with two sites of saturation (at positions 3 and 4), resulting in a bicyclic framework. The ketone at position 2 contributes to its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing scaffolds.

Properties

CAS No.

24517-66-6

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1,2,5,6-tetrahydroazepin-7-one

InChI

InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h1,3H,2,4-5H2,(H,7,8)

InChI Key

DGPWWGHZMIOYFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-azepin-2(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the azepinone ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3,4-Dihydro-1H-azepin-2(7H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-azepin-2(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of 3,4-Dihydro-1H-azepin-2(7H)-one.

    Reduction: Saturated azepinone derivatives.

    Substitution: Various substituted azepinone compounds depending on the reagents used.

Scientific Research Applications

3,4-Dihydro-1H-azepin-2(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-azepin-2(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of 3,4-Dihydro-1H-azepin-2(7H)-one can be contrasted with related heterocycles, such as benzodiazepinones and other azepinone derivatives. Below is a detailed analysis:

Table 1: Comparative Data of 3,4-Dihydro-1H-azepin-2(7H)-one and 7-Amino-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Property 3,4-Dihydro-1H-azepin-2(7H)-one (Hypothetical Data) 7-Amino-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Molecular Formula C₆H₉NO C₁₅H₁₄ClN₃O
Molar Mass (g/mol) ~113.14 287.74
CAS Number Not available 97897-53-5
Key Structural Features - Seven-membered azepinone ring
- Partial saturation (3,4-dihydro)
- Single nitrogen atom
- Fused benzene and diazepine ring system
- Two nitrogen atoms
- Chlorine substituent at position 2
- Amino group at position 7
Functional Groups Ketone Ketone, amine, aryl chloride
Potential Applications Organic synthesis intermediate Pharmaceutical candidate (e.g., anxiolytic or anticonvulsant activity)

Key Differences:

Ring System and Substituents: The target compound has a monocyclic azepinone core, while the benzodiazepinone in features a fused benzene ring and a diazepine system (two nitrogen atoms).

Molecular Complexity: The benzodiazepinone derivative has nearly triple the molar mass of the simpler azepinone, reflecting its larger, multi-substituted structure. This complexity often correlates with enhanced binding specificity in drug design.

Functional Diversity: The presence of an aryl chloride and amine group in the benzodiazepinone allows for diverse reactivity (e.g., hydrogen bonding, electrophilic substitution), unlike the simpler ketone-dominated azepinone.

Biological Relevance: Benzodiazepinones are well-documented in medicinal chemistry for their central nervous system activity (e.g., diazepam derivatives). In contrast, 3,4-Dihydro-1H-azepin-2(7H)-one is more likely utilized as a synthetic building block for alkaloids or polymers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.